![molecular formula C27H27BrN4O2S B2377602 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide CAS No. 422287-22-7](/img/new.no-structure.jpg)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide is a useful research compound. Its molecular formula is C27H27BrN4O2S and its molecular weight is 551.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Properties
4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide and its analogues have shown significant potential in antitumor applications. Research has demonstrated that certain analogues in this class of compounds exhibit high growth-inhibitory activity and unique biochemical characteristics like delayed, non-phase specific cell-cycle arrest. Some compounds have been observed to be more cytotoxic than their predecessors, indicating potential advancements in cancer treatment efficacy (Bavetsias et al., 2002).
Antiviral Activities
These compounds have also been explored for their antiviral properties. Studies have shown that novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques exhibit antiviral activity against various viruses including influenza, severe acute respiratory syndrome corona, and dengue viruses. These findings are critical for the development of new antiviral medications, especially in the context of emerging and re-emerging viral diseases (Selvam et al., 2007).
Synthesis and Bioactivity
The synthesis processes of these compounds have been a significant focus, with the aim of enhancing their solubility and bioactivity. Techniques like microwave activation and phase-transfer catalysis have been utilized to create new derivatives with potential antitumor and antimicrobial activities. These advancements in synthesis methods not only improve the efficacy of the compounds but also contribute to the field of green chemistry (El-Badry et al., 2020).
Antibacterial and Antifungal Properties
Research has also delved into the antibacterial and antifungal activities of these compounds. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, showing promising results. This exploration broadens the scope of applications for these compounds beyond antitumor and antiviral activities, making them valuable in a wider range of medical and pharmaceutical contexts (Mohamed et al., 2010).
特性
CAS番号 |
422287-22-7 |
|---|---|
分子式 |
C27H27BrN4O2S |
分子量 |
551.5 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide |
InChI |
InChI=1S/C27H27BrN4O2S/c1-2-31(22-7-4-3-5-8-22)16-6-15-29-25(33)20-11-9-19(10-12-20)18-32-26(34)23-17-21(28)13-14-24(23)30-27(32)35/h3-5,7-14,17H,2,6,15-16,18H2,1H3,(H,29,33)(H,30,35) |
InChIキー |
HFQQKRUSPMYXRN-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)
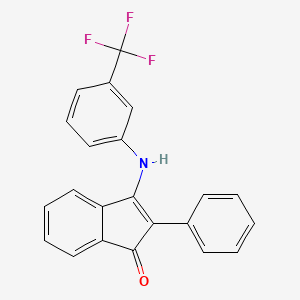
![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)
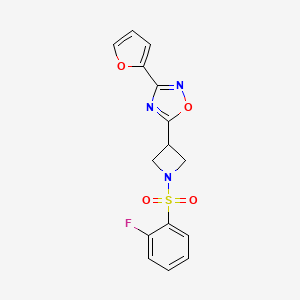
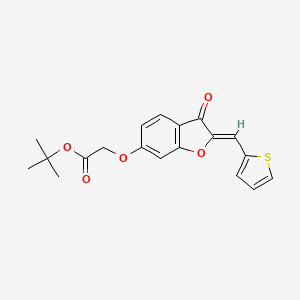
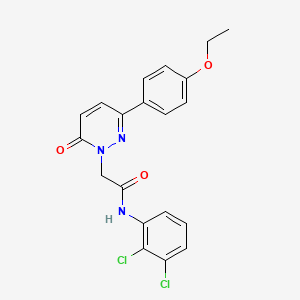
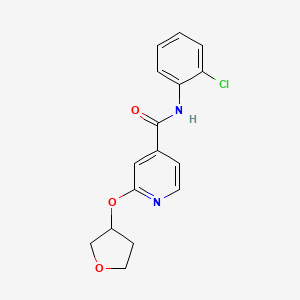
![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)
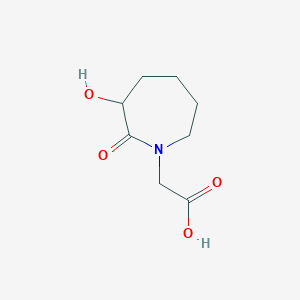
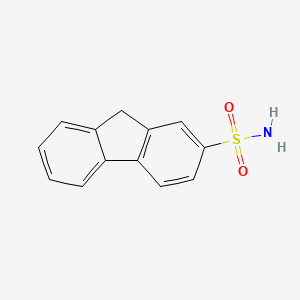
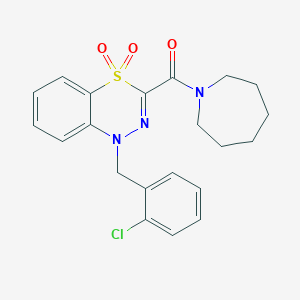
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)
